3-Chloro-4,5-difluorobenzoic acid

Description

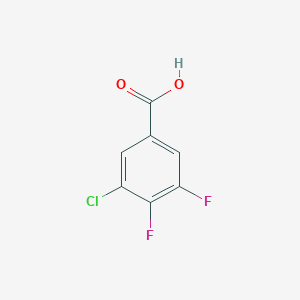

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJYBDSJDKWHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565924 | |

| Record name | 3-Chloro-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150444-95-4 | |

| Record name | 3-Chloro-4,5-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4,5-difluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4,5-difluorobenzoic acid physical properties

An In-depth Technical Guide to the Physical Properties of 3-Chloro-4,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS Number: 150444-95-4). The information is compiled for professionals in research and development who require detailed data for applications in medicinal chemistry, agrochemical synthesis, and material science. This document summarizes key physical data, outlines general experimental protocols for their determination, and presents logical workflows for related scientific processes.

Core Physical and Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring chlorine and fluorine substituents on the benzoic acid core, imparts specific physicochemical characteristics relevant to its use as an intermediate in the synthesis of complex molecules, including liquid crystals, pharmaceuticals, and pesticides.[1]

Data Presentation

The following table summarizes the available quantitative data for this compound. It is important to note that several of these values are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O₂ | [2][3][4] |

| Molecular Weight | 192.55 g/mol | [3] |

| CAS Number | 150444-95-4 | [2][3][4] |

| Appearance | Solid | |

| Boiling Point | 283.3 °C (Predicted) | [2][3] |

| Density | 1.573 g/cm³ (Predicted) | [2][3] |

| Flash Point | 125.1 °C | [2] |

| Vapor Pressure | 0.0015 mmHg at 25°C | [2] |

| Refractive Index | 1.534 | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.3 | [3] |

| Polar Surface Area (PSA) | 37.3 Ų | [2] |

| Melting Point | Data not available | [5][6][7] |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a calibrated melting point apparatus).

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-2°C) is indicative of a pure compound.

Solubility Determination

Solubility data is crucial for designing reaction conditions, purification procedures, and formulations.

Methodology: Equilibrium Solubility Method

-

System Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial or flask.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Separation: The saturated solution is carefully filtered to remove all undissolved solid.

-

Concentration Analysis: The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or by evaporating a known volume of the solvent and weighing the residue. The solubility is then expressed in units such as g/L or mol/L.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in a given solvent.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of the benzoic acid derivative is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the titration curve.

Logical and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a representative synthesis workflow for a related compound and a general experimental workflow for physical property determination.

Caption: A representative synthesis workflow for a related isomer, 2-Chloro-4,5-difluorobenzoic acid.[8]

Caption: A generalized experimental workflow for determining key physical properties of a chemical compound.

References

- 1. This compound | 150444-95-4 [amp.chemicalbook.com]

- 2. This compound|150444-95-4 - MOLBASE Encyclopedia [m.molbase.com]

- 3. echemi.com [echemi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. capotchem.cn [capotchem.cn]

- 7. angenechemical.com [angenechemical.com]

- 8. tandfonline.com [tandfonline.com]

3-Chloro-4,5-difluorobenzoic acid chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4,5-difluorobenzoic acid (CAS No. 150444-95-4), a key chemical intermediate in various fields of chemical synthesis. This document collates its chemical identity, physical properties, and safety information, and outlines general synthetic and analytical workflows relevant to its production and characterization.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of chlorine and fluorine substituents on the benzene ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and liquid crystal industries.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 150444-95-4 | [2][3] |

| Molecular Formula | C₇H₃ClF₂O₂ | [2][3][4] |

| Molecular Weight | 192.55 g/mol | [4] |

| InChI Key | RRJYBDSJDKWHOS-UHFFFAOYSA-N | [4] |

| SMILES String | O=C(O)C1=CC(F)=C(F)C(Cl)=C1 | [4] |

| Physical Form | Solid | [4] |

| Boiling Point | 283.3 ± 35.0 °C (Predicted) | [2][3] |

| Density | 1.573 ± 0.06 g/cm³ (Predicted) | [2] |

| LogP | 2.316 | [3] |

Chemical Structure

The structure of this compound, featuring a carboxylic acid group and three halogen substituents on the benzene ring, is depicted below.

References

Spectroscopic Profile of 3-Chloro-4,5-difluorobenzoic Acid: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4,5-difluorobenzoic acid (CAS No: 150444-95-4, Molecular Formula: C₇H₃ClF₂O₂).[1] Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data obtained from computational models. These predictions for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are intended to serve as a reference for researchers, scientists, and professionals in drug development. Alongside the predicted data, detailed, generalized experimental protocols for each spectroscopic technique are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these values are computationally generated and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ~12.0 - 13.0 | Broad Singlet | - | COOH |

| ~7.8 - 8.0 | Doublet of Doublets | J(H,F) ≈ 8-10, J(H,F) ≈ 6-8 | H-6 |

| ~7.5 - 7.7 | Doublet of Doublets | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-2 |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~165 - 170 | C=O |

| ~150 - 155 (d, J(C,F) ≈ 250-260 Hz) | C-4 |

| ~145 - 150 (d, J(C,F) ≈ 250-260 Hz) | C-5 |

| ~130 - 135 (d, J(C,F) ≈ 10-15 Hz) | C-3 |

| ~125 - 130 | C-1 |

| ~120 - 125 (d, J(C,F) ≈ 20-25 Hz) | C-6 |

| ~115 - 120 (d, J(C,F) ≈ 20-25 Hz) | C-2 |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -130 to -140 | Doublet | F-4 |

| ~ -140 to -150 | Doublet | F-5 |

Reference: CFCl₃

Table 4: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch |

| 1600-1620 | Medium | C=C stretch (Aromatic) |

| 1400-1450 | Medium | C-O-H bend |

| 1200-1300 | Strong | C-O stretch |

| 1100-1200 | Strong | C-F stretch |

| 700-800 | Strong | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192/194 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 175/177 | Medium | [M-OH]⁺ |

| 147/149 | Medium | [M-COOH]⁺ |

| 112 | Low | [C₆H₂F₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. This nucleus is highly sensitive, so fewer scans are generally needed compared to ¹³C NMR. Use a pulse sequence that may or may not include proton decoupling, depending on the desired information about H-F couplings.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record a background spectrum of the empty, clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum can be baseline corrected and peak-picked to identify the wavenumbers of key functional group absorptions.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas or liquid chromatograph.

-

Ionization (Electron Ionization - EI): For EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of 3-Chloro-4,5-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The precise control of solubility is paramount in chemical research and development. For active pharmaceutical ingredients (APIs) and key intermediates like 3-chloro-4,5-difluorobenzoic acid, understanding solubility behavior is essential for designing efficient synthetic routes, developing robust crystallization processes, and formulating effective drug products. The presence of chloro and difluoro substituents on the benzoic acid core significantly influences its physicochemical properties, including its solubility in different media. This guide will delve into the theoretical considerations for predicting solubility and provide a practical framework for its experimental determination.

Theoretical Considerations for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. For substituted benzoic acids, several factors influence their solubility:

-

Polarity: The carboxylic acid group is polar and capable of hydrogen bonding. The chloro and fluoro substituents are electronegative, contributing to the overall polarity of the molecule. Solvents with similar polarity are likely to be effective at dissolving this compound.

-

Hydrogen Bonding: The ability of the carboxylic acid to act as a hydrogen bond donor and acceptor is a primary driver of its solubility in protic solvents like alcohols.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid crystal lattice of this compound must be overcome by the solute-solvent interactions for dissolution to occur.

Based on these principles, one can make qualitative predictions about the solubility of this compound in common organic solvents. For instance, it is expected to have higher solubility in polar, hydrogen-bond-accepting solvents.

Experimental Determination of Solubility

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details a general methodology based on the widely accepted shake-flask method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Protocol: Shake-Flask Method

The shake-flask method is a reliable technique for determining equilibrium solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered saturated solutions and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

-

Construct a calibration curve from the standard solutions to quantify the concentration in the saturated samples.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Data Presentation

While specific experimental data for this compound is not available in the public domain at the time of this writing, the results obtained from the experimental protocol described above should be organized into a clear and concise table for easy comparison. An example of such a table is provided below.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent | Solubility (g/L) | Solubility (mol/L) |

| Methanol | [Insert Data] | [Insert Data] |

| Ethanol | [Insert Data] | [Insert Data] |

| Acetone | [Insert Data] | [Insert Data] |

| Ethyl Acetate | [Insert Data] | [Insert Data] |

| Dichloromethane | [Insert Data] | [Insert Data] |

| Toluene | [Insert Data] | [Insert Data] |

| Heptane | [Insert Data] | [Insert Data] |

Visualizing the Experimental Workflow

A clear visualization of the experimental workflow can aid in understanding and implementing the protocol. The following diagram, generated using Graphviz, illustrates the key steps of the shake-flask method for solubility determination.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in common organic solvents. Although specific quantitative data is currently lacking in the literature, the outlined theoretical principles and the detailed experimental protocol empower researchers to generate this critical information. The systematic approach described herein will facilitate the efficient use of this important chemical intermediate in various research and development applications.

Navigating the Safety Profile of 3-Chloro-4,5-difluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Chloro-4,5-difluorobenzoic acid (CAS No. 150444-95-4). The information presented is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3] One supplier also classifies it as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1][2][3] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed.[5] |

Toxicological Data

A thorough review of publicly available safety data sheets and chemical databases indicates that specific quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for this compound are not available. The toxicological properties of this compound have not been fully investigated.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for chemical safety testing. These protocols provide a framework for assessing hazards such as skin and eye irritation.

For instance, OECD Test Guideline 404 for acute dermal irritation/corrosion would likely be the basis for skin irritation studies. This typically involves applying the substance to the skin of a test animal (historically rabbits) and observing for signs of erythema (redness) and edema (swelling) over a set period.

Similarly, OECD Test Guideline 405 for acute eye irritation/corrosion would be the standard for eye irritation assessment. This test involves instilling the substance into the eye of an animal and grading the effects on the cornea, iris, and conjunctiva.

It is important to note that modern approaches increasingly favor in vitro and ex vivo methods to reduce or replace animal testing.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust or aerosol generation.

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep containers tightly closed when not in use.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Table 3: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

Logical Workflows and Diagrams

To visually represent the safety and handling procedures, the following diagrams have been generated using the DOT language.

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

Caption: A decision tree outlining the appropriate first aid measures for different routes of exposure to this compound.

Conclusion

While this compound is a valuable compound in research and development, it is essential to handle it with the appropriate precautions due to its irritant properties. Adherence to the safety guidelines outlined in this document, including the consistent use of personal protective equipment and proper engineering controls, is paramount to ensuring the well-being of laboratory personnel. In the absence of comprehensive toxicological data, a cautious and risk-averse approach is strongly recommended.

References

A Technical Guide to the Historical Synthesis of Halogenated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Halogenated benzoic acids are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their unique electronic and lipophilic properties, imparted by the halogen substituent, make them invaluable building blocks in medicinal chemistry and materials science. This in-depth technical guide explores the core historical methods for the synthesis of these vital compounds, providing detailed experimental protocols, comparative data, and a historical perspective on the evolution of these synthetic strategies.

Direct Electrophilic Aromatic Halogenation

Direct halogenation of the benzoic acid ring is a primary example of electrophilic aromatic substitution (EAS). The carboxylic acid group is a deactivating and meta-directing substituent due to its electron-withdrawing nature.[1] This deactivation makes the reaction conditions for direct halogenation more forcing than for benzene itself.

Bromination

The direct bromination of benzoic acid typically requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule and generate a sufficiently strong electrophile.[1] The reaction proceeds preferentially at the meta position.

Experimental Protocol: Synthesis of 3-Bromobenzoic Acid

-

Materials: Benzoic acid, liquid bromine, anhydrous ferric bromide (FeBr₃), carbon tetrachloride (CCl₄) (or another inert solvent), 10% sodium bisulfite solution, 10% sodium hydroxide solution, concentrated hydrochloric acid.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend benzoic acid in an inert solvent like carbon tetrachloride.

-

Add the ferric bromide catalyst to the suspension.

-

From the dropping funnel, add liquid bromine dropwise to the stirred reaction mixture. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be neutralized by the gas trap.

-

After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the progress by Thin Layer Chromatography (TLC).

-

After cooling, carefully quench any excess bromine by adding a 10% sodium bisulfite solution until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash the organic layer with water.

-

Extract the product into the aqueous phase by adding a 10% sodium hydroxide solution.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid while cooling in an ice bath to precipitate the 3-bromobenzoic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.[2]

-

-

Purification: Recrystallization from water or ethanol-water mixtures.

Chlorination and Iodination

Direct chlorination follows a similar mechanism to bromination, typically employing chlorine gas and a Lewis acid catalyst. Direct iodination is more challenging due to the lower reactivity of iodine. An oxidizing agent, such as nitric acid, is often required to generate a more potent iodinating species ("I+").[3]

The Sandmeyer Reaction: A Versatile Route from Anilines

Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful method for introducing a variety of substituents, including halogens (Cl, Br), onto an aromatic ring by replacing an amino group.[4] This reaction proceeds via the formation of an aryl diazonium salt, which is then decomposed in the presence of a copper(I) halide. The Sandmeyer reaction is particularly valuable as it allows for the synthesis of isomers that are not readily accessible through direct halogenation.

Synthesis of Chloro- and Bromobenzoic Acids

The Sandmeyer reaction is widely used for the preparation of ortho-, meta-, and para-chlorobenzoic and bromobenzoic acids from the corresponding aminobenzoic acids.

Experimental Protocol: Synthesis of 3-Bromobenzoic Acid from 3-Aminobenzoic Acid

-

Materials: 3-aminobenzoic acid, 48% hydrobromic acid (HBr), sodium nitrite (NaNO₂), copper(I) bromide (CuBr), water.

-

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-aminobenzoic acid in a mixture of 48% HBr and water. Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature of the reaction mixture below 5 °C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring the mixture for an additional 15 minutes at 0–5 °C to ensure complete formation of the aryl diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in HBr.

-

Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and collect the precipitated 3-bromobenzoic acid by vacuum filtration.

-

Wash the crude product with cold water.[5]

-

-

Purification: Recrystallization from hot water or an appropriate organic solvent.

Synthesis of Iodobenzoic Acids

The synthesis of aryl iodides from diazonium salts does not typically require a copper catalyst. The diazonium salt is simply treated with a solution of potassium iodide.

Experimental Protocol: Synthesis of 2-Iodobenzoic Acid from 2-Aminobenzoic Acid

-

Materials: 2-aminobenzoic acid (anthranilic acid), concentrated hydrochloric acid, sodium nitrite (NaNO₂), potassium iodide (KI), sodium sulfite, deionized water.

-

Procedure:

-

In a conical vial, dissolve 2-aminobenzoic acid in deionized water and concentrated HCl, with gentle heating if necessary.

-

Cool the vial in an ice bath and slowly add a solution of sodium nitrite in water while stirring, maintaining a low temperature.

-

Stir the mixture for 5 minutes in the cold, then add a solution of potassium iodide in water. A brown product will form and partially precipitate.

-

Remove the ice bath and stir the reaction mixture for 5 minutes at room temperature.

-

Heat the mixture in a water bath at 40 °C for 10 minutes, during which nitrogen gas will evolve vigorously and a dark precipitate will appear.

-

Increase the temperature of the water bath to 80 °C for another 10 minutes to complete the reaction.

-

Cool the vial in an ice bath and add a small amount of sodium sulfite to destroy any excess iodine.

-

Filter the resulting solid under vacuum and wash with deionized water.[6]

-

-

Purification: Recrystallize the solid from water.

The Balz-Schiemann Reaction: The Gateway to Fluorinated Benzoic Acids

Direct fluorination of aromatic compounds is highly exothermic and often non-selective. The Balz-Schiemann reaction, developed by Günther Balz and Günther Schiemann, provides a reliable method for the introduction of fluorine.[7] Similar to the Sandmeyer reaction, it proceeds through a diazonium salt intermediate, specifically an aryl diazonium tetrafluoroborate, which is then thermally decomposed to yield the aryl fluoride.

Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid

-

Materials: 4-aminobenzoic acid, hydrochloric acid, sodium nitrite, fluoroboric acid (HBF₄).

-

Procedure:

-

Diazotization: Dissolve 4-aminobenzoic acid in aqueous hydrochloric acid and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium chloride salt.

-

Formation of Diazonium Fluoroborate: To the cold diazonium salt solution, add fluoroboric acid. The aryl diazonium fluoroborate will precipitate.

-

Isolate the diazonium fluoroborate precipitate by filtration and wash with cold water, followed by a cold alcohol, and then ether.

-

Thermal Decomposition: Gently heat the dried diazonium fluoroborate salt. It will decompose to yield 4-fluorobenzoic acid, nitrogen gas, and boron trifluoride.

-

-

Purification: The crude product can be purified by recrystallization.[8]

Oxidation of Halogenated Toluenes

An alternative and historically significant route to halogenated benzoic acids is the oxidation of the corresponding halogenated toluenes. This method is particularly useful when the desired halogenated toluene is readily available. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid are typically employed.[9][10]

Experimental Protocol: Synthesis of o-Chlorobenzoic Acid from o-Chlorotoluene

-

Materials: o-chlorotoluene, potassium permanganate (KMnO₄), water, concentrated hydrochloric acid.

-

Procedure:

-

In a round-bottomed flask, mix potassium permanganate and water.

-

Add o-chlorotoluene to the mixture.

-

Reflux the reaction mixture with stirring for approximately 1.5 hours. The purple color of the permanganate will disappear as it is converted to manganese dioxide (MnO₂), a brown precipitate.

-

After the reflux is complete, filter the hot solution by suction filtration to remove the MnO₂.

-

If the filtrate is still purple, add a small amount of sodium bisulfite to quench the remaining permanganate.

-

Cool the clear filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the o-chlorobenzoic acid.

-

Collect the product by vacuum filtration and wash with cold water.[9]

-

-

Purification: Recrystallization from toluene.[11]

The Hunsdiecker Reaction

The Hunsdiecker reaction, also known as the Borodin-Hunsdiecker reaction, involves the decarboxylation of the silver salt of a carboxylic acid upon treatment with a halogen to form an organic halide.[12] While a powerful tool for creating alkyl halides, its application to the synthesis of aryl halides from benzoic acid derivatives has been more limited. The reaction is more successful with benzoic acids bearing electron-withdrawing groups.[13]

Experimental Protocol: General Procedure for the Hunsdiecker Reaction

-

Materials: Carboxylic acid, silver oxide (Ag₂O), bromine, carbon tetrachloride (CCl₄).

-

Procedure:

-

Prepare the silver salt of the benzoic acid by reacting it with silver oxide.

-

Suspend the dried silver salt in carbon tetrachloride.

-

Add a solution of bromine in carbon tetrachloride dropwise to the suspension while stirring and heating.

-

Reflux the mixture until the reaction is complete.

-

Filter off the silver bromide precipitate.

-

Isolate the aryl bromide from the filtrate by distillation or crystallization.[14]

-

Quantitative Data Summary

| Synthesis Method | Starting Material | Product | Reagents | Typical Yield (%) | Reference(s) |

| Direct Bromination | Benzoic Acid | 3-Bromobenzoic Acid | Br₂, FeBr₃ | Moderate to Good | [1] |

| Sandmeyer Reaction | 3-Aminobenzoic Acid | 3-Bromobenzoic Acid | 1. NaNO₂, HBr 2. CuBr | Good | [5] |

| Sandmeyer Reaction | 2-Aminobenzoic Acid | 2-Iodobenzoic Acid | 1. NaNO₂, HCl 2. KI | Good | [6] |

| Balz-Schiemann Reaction | 4-Aminobenzoic Acid | 4-Fluorobenzoic Acid | 1. NaNO₂, HCl 2. HBF₄ | Good | [7][8] |

| Oxidation | o-Chlorotoluene | o-Chlorobenzoic Acid | KMnO₄ | 76-78 | [11] |

| Hunsdiecker Reaction | Silver salt of nitrobenzoic acid | Bromonitrobenzene | Br₂ | 79-95 | [13] |

Visualizing the Synthetic Pathways

Logical Flow of Synthesis Strategies

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. chemistry-online.com [chemistry-online.com]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Balz Schiemann Reaction: Mechanism, Steps & Applications [vedantu.com]

- 9. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 10. 17.35 Show how p-chlorotoluene could be converted to each of the followin.. [askfilo.com]

- 11. orgsyn.org [orgsyn.org]

- 12. byjus.com [byjus.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. adichemistry.com [adichemistry.com]

The Dawn of Aromatic Fluorine: A Technical Guide to Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered electronic character—have made fluorinated aromatic compounds indispensable tools for the medicinal chemist. This technical guide delves into the foundational discovery and initial characterization of key, simple fluorinated aromatic compounds, providing a detailed look at their synthesis, properties, and early biological considerations.

Pivotal Synthetic Methodologies: The Gateway to Fluoroaromatics

The introduction of fluorine into the aromatic ring and benzylic positions of organic molecules was historically a significant challenge. Two early, groundbreaking reactions paved the way for the routine synthesis of these valuable compounds: the Balz-Schiemann and Swarts reactions.

The Balz-Schiemann Reaction: Aromatic C-F Bond Formation

The Balz-Schiemann reaction is a cornerstone of aromatic fluorination, enabling the conversion of primary aromatic amines to aryl fluorides via a diazonium tetrafluoroborate intermediate. This method provides a regioselective and relatively safe route to introduce fluorine directly onto the aromatic ring, a transformation that is difficult to achieve by direct fluorination due to the high reactivity of elemental fluorine.

Caption: Workflow for the Balz-Schiemann reaction.

This procedure is adapted from Organic Syntheses.

-

Diazotization: In a 5-liter round-bottomed flask, 165 g (1 mole) of ethyl p-aminobenzoate is mixed with 300 mL of water and 204 mL (2.5 moles) of concentrated hydrochloric acid. The mixture is warmed on a steam bath for one hour. The resulting paste of p-carbethoxyaniline hydrochloride is cooled to 0°C in an ice-salt bath. While stirring mechanically, a solution of 72.6 g (1 mole) of 95% sodium nitrite in a minimal amount of water is added slowly, keeping the temperature below 7°C.[1]

-

Formation of Diazonium Tetrafluoroborate: A solution of 68 g (1.1 moles) of boric acid in 133 g (4 moles) of 60% hydrofluoric acid is prepared in a paraffin-wax coated beaker, keeping the temperature below 25°C.[1] This cold fluoboric acid solution is added rapidly to the stirred diazonium solution while maintaining a temperature below 10°C. A thick paste of p-carbethoxybenzenediazonium fluoborate precipitates.[1]

-

Isolation and Drying: The solid is filtered, washed successively with cold water, methyl alcohol, and ether. The fluoborate is then dried over concentrated sulfuric acid in a vacuum desiccator.[1]

-

Thermal Decomposition: The dried p-carbethoxybenzenediazonium fluoborate is placed in a flask and heated. The decomposition is initiated with a flame and proceeds exothermically. The crude ethyl p-fluorobenzoate is collected by distillation.

-

Hydrolysis: The crude ester is refluxed for one hour with a solution of 56 g (1 mole) of potassium hydroxide in 80 mL of 95% ethyl alcohol and 120 mL of water.[1]

-

Work-up and Purification: The hot solution is filtered, and the p-fluorobenzoic acid is precipitated by adding concentrated hydrochloric acid. The product is purified by recrystallization from a dilute sodium carbonate solution. The final product, p-fluorobenzoic acid, is obtained after acidification and drying.[1] For the synthesis of fluorobenzene itself, the intermediate ester hydrolysis step is omitted, and the aryl fluoride is directly distilled and purified.[2]

The Swarts Reaction: Introduction of the Trifluoromethyl Group

The Swarts reaction is a halogen exchange reaction that is particularly useful for the synthesis of compounds containing a trifluoromethyl group.[3] It typically involves the treatment of a trichloromethyl-substituted aromatic compound with a fluorinating agent, such as antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅).[4]

Caption: General workflow for the Swarts reaction.

This procedure is based on early synthetic methods and later industrial refinements. An early route developed by Frédéric Swarts involved the reaction of benzotrichloride with antimony fluoride.[3] Later, industrial processes replaced antimony trifluoride with hydrogen fluoride.[3]

-

Reaction Setup: A copper flask is charged with benzotrichloride and cooled to 0°C in an ice bath.

-

Fluorination: Gaseous hydrogen fluoride is bubbled through the benzotrichloride with constant stirring. The reaction progress can be monitored by analyzing the composition of the exit gases (hydrogen chloride and unreacted hydrogen fluoride).

-

Work-up: The reaction is typically stopped at about 70% completion to maintain efficiency. The benzotrifluoride is separated from the reaction mixture by distillation.

-

Purification: The crude benzotrifluoride is further purified by fractional distillation.

Physicochemical and Spectroscopic Characterization

The introduction of fluorine into an aromatic ring or a side chain significantly alters the molecule's physical and spectroscopic properties. A comparative analysis of these properties is crucial for identification, purity assessment, and predicting the behavior of these compounds in various applications.

Physicochemical Properties of Simple Fluorinated Aromatic Compounds

The following table summarizes key physicochemical properties of fluorobenzene, benzotrifluoride, and 4-fluorobenzoic acid.

| Property | Fluorobenzene | Benzotrifluoride | 4-Fluorobenzoic Acid |

| Molecular Formula | C₆H₅F | C₇H₅F₃ | C₇H₅FO₂ |

| Molecular Weight ( g/mol ) | 96.10[5] | 146.11[6] | 140.11[7] |

| Melting Point (°C) | -42.2 | -29[6] | 182-185 |

| Boiling Point (°C) | 84.7[8] | 102 | 255 |

| Density (g/cm³ at 20°C) | 1.024 | 1.19 | 1.488 |

| Refractive Index (n_D²⁰) | 1.465 | 1.414 | - |

| pKa | - | - | 4.14 |

| LogP | 2.27 | 2.8 | 1.76 |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation of fluorinated aromatic compounds.

The presence of the ¹⁹F nucleus, with a natural abundance of 100% and a spin of ½, makes ¹⁹F NMR a powerful tool for characterizing these compounds.[9] The large chemical shift range of ¹⁹F NMR provides high sensitivity to the local electronic environment.[9]

Table 2: Representative NMR Data (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm vs. CFCl₃) |

| Fluorobenzene | 7.31 (m), 7.13 (m), 7.03 (m)[10] | 163.0 (d, J=245 Hz), 130.1 (d, J=8 Hz), 124.2 (d, J=3 Hz), 115.5 (d, J=21 Hz) | -113.15[3] |

| Benzotrifluoride | 7.65 (d, J=7.8 Hz, 2H), 7.54 (t, J=7.8 Hz, 1H), 7.45 (t, J=7.8 Hz, 2H) | 131.9, 129.0, 125.7, 124.5 (q, J=272 Hz) | -63.72[3] |

| 4-Fluorobenzoic Acid | 8.10 (dd, J=8.8, 5.4 Hz, 2H), 7.15 (t, J=8.8 Hz, 2H) | 166.8 (d, J=254 Hz), 165.6, 132.7 (d, J=9 Hz), 126.9 (d, J=3 Hz), 115.8 (d, J=22 Hz) | -105.5 |

Note: d = doublet, t = triplet, q = quartet, m = multiplet. J values are coupling constants in Hz.

The strong C-F bond gives rise to characteristic absorption bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Compound | C-F Stretch | C=O Stretch | O-H Stretch |

| Fluorobenzene | ~1220 | - | - |

| Benzotrifluoride | ~1325, 1160, 1125 | - | - |

| 4-Fluorobenzoic Acid | ~1230 | ~1680 | ~2500-3300 (broad) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

Table 4: Key Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M]⁺ | Major Fragments |

| Fluorobenzene | 96[5][11] | 70, 50 |

| Benzotrifluoride | 146[12][13] | 127, 96, 77 |

| 4-Fluorobenzoic Acid | 140[14] | 123, 95[15] |

Biological Activity and Metabolic Pathways

While the true potential of fluorinated aromatics is realized in complex drug molecules, the foundational compounds themselves exhibit biological effects and undergo metabolic transformations that are instructive for drug design.

General Principles of Fluorine's Influence on Biological Activity

The introduction of fluorine can influence a molecule's biological properties in several ways:

-

Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at that position, increasing the half-life of a drug.[16]

-

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[17]

-

pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting the ionization state of the molecule at physiological pH.[17]

-

Conformational Effects: Fluorine can influence the preferred conformation of a molecule, which can impact its binding to a biological target.[17]

Metabolic Pathways of Simple Fluorinated Aromatics

Studies, particularly in microbial systems, have elucidated the metabolic pathways of simple fluorinated aromatic compounds. This understanding is crucial for predicting the biotransformation of more complex fluorinated drugs and assessing potential toxicities.

In certain bacteria, fluorobenzene is metabolized via a pathway that involves initial dihydroxylation of the aromatic ring.

Caption: Simplified metabolic pathway of fluorobenzene in bacteria.[18][19]

The initial enzymatic attack on fluorobenzene is typically mediated by a dioxygenase, leading to a fluorinated dihydrodiol.[19] This is then rearomatized to a fluorocatechol, which undergoes ring cleavage and further degradation.[19]

The metabolism of the trifluoromethyl group is more complex. One proposed pathway involves dihydroxylation of the aromatic ring, which facilitates the elimination of a fluoride ion and the formation of an ortho-quinone methide. This intermediate can then undergo hydrolysis, leading to the complete defluorination of the trifluoromethyl group.[20]

Caption: Proposed metabolic activation of benzotrifluoride leading to defluorination.[20]

Conclusion

The discovery and initial characterization of simple fluorinated aromatic compounds laid the essential groundwork for the development of a vast array of modern pharmaceuticals, agrochemicals, and advanced materials. The synthetic methodologies of Balz-Schiemann and Swarts provided the initial access to these key building blocks. A thorough understanding of their physicochemical properties, spectroscopic signatures, and metabolic fates continues to be of paramount importance for researchers and scientists in the field of drug development. This guide provides a foundational technical overview to aid in the ongoing exploration and application of these remarkable molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Fluorobenzene | C6H5F | CID 10008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ugr.es [ugr.es]

- 9. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. Benzotrifluoride(98-08-8) MS spectrum [chemicalbook.com]

- 13. Benzene, (trifluoromethyl)- [webbook.nist.gov]

- 14. Benzoic acid, 4-fluoro- [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. sfu.ca [sfu.ca]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. researchgate.net [researchgate.net]

- 19. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Theoretical Investigation of the Electronic Properties of 3-Chloro-4,5-difluorobenzoic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Halogenated benzoic acids are a class of organic compounds with significant applications in medicinal chemistry and materials science. The nature and position of halogen substituents on the benzene ring can profoundly influence the molecule's acidity, lipophilicity, and ability to engage in specific intermolecular interactions, such as hydrogen and halogen bonding. 3-Chloro-4,5-difluorobenzoic acid, with its distinct substitution pattern, presents an interesting case for theoretical study. The interplay of the electron-withdrawing carboxylic acid group and the electronegative halogen atoms is expected to result in a unique electronic landscape.

This whitepaper presents a detailed guide to the theoretical methodologies required to elucidate the electronic properties of this compound. The focus is on providing a step-by-step computational workflow that can be implemented to generate high-quality, predictive data for researchers in drug design and chemical synthesis.

Theoretical Methodology: A Computational Workflow

The recommended approach for studying the electronic properties of this compound is through quantum chemical calculations, primarily using Density Functional Theory (DFT). DFT has been successfully employed to investigate the conformational landscapes and chemical properties of similar ortho-chloro and fluoro-substituted benzoic acids.[1][2][3]

Caption: A generalized workflow for the theoretical study of this compound.

Software and Computational Details

For the proposed calculations, the Gaussian suite of programs is a suitable choice.[2] The selection of the functional and basis set is critical for obtaining accurate results. Based on studies of similar halogenated benzoic acids, the B3LYP functional in conjunction with the 6-311++G(d,p) basis set is recommended.[1][2][3] This combination has been shown to provide a good balance between computational cost and accuracy for the structural and electronic properties of such systems.

Geometry Optimization and Conformational Analysis

The first step in the computational workflow is to determine the most stable conformation of this compound. This involves exploring the potential energy surface by rotating the carboxylic acid group relative to the benzene ring.

Protocol:

-

Construct the initial 3D structure of this compound.

-

Perform a series of constrained geometry optimizations, systematically rotating the dihedral angle of the carboxylic acid group.

-

Identify the minimum energy conformers from the potential energy scan.

-

Perform a full, unconstrained geometry optimization on the identified minimum energy conformers.

Vibrational Frequency Analysis

To confirm that the optimized structures correspond to true energy minima, a vibrational frequency analysis should be performed. The absence of imaginary frequencies indicates a stable structure. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Use the optimized geometry of each conformer as input.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Verify that all calculated vibrational frequencies are real (positive).

-

The calculated frequencies are typically scaled by an empirical factor (e.g., 0.978 for B3LYP/6-311++G(d,p)) to better match experimental data.[2]

Predicted Electronic Properties and Data Presentation

Following successful geometry optimization and frequency analysis, a range of electronic properties can be calculated to characterize this compound.

Structural Parameters

The optimized geometry will provide key structural information, which should be tabulated for clarity.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-Cl | Calculated Value |

| C-F | Calculated Value |

| C=O | Calculated Value |

| C-O | Calculated Value |

| O-H | Calculated Value |

| Bond Angles (°) ** | |

| C-C-Cl | Calculated Value |

| C-C-F | Calculated Value |

| O=C-O | Calculated Value |

| Dihedral Angles (°) ** | |

| O=C-O-H | Calculated Value |

| C-C-C=O | Calculated Value |

| Note: This table would be populated with the output from the geometry optimization calculation. |

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

| Property | Predicted Value (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap | Calculated Value |

| Note: This table would be populated with data from the electronic property calculation. |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) map.

Conclusion

This whitepaper has outlined a robust theoretical framework for the detailed investigation of the electronic properties of this compound. By employing Density Functional Theory calculations, researchers can obtain valuable insights into the molecule's geometry, conformational preferences, vibrational spectra, and electronic structure. The data generated from these computational experiments, presented in a clear and structured manner, can significantly aid in the rational design of novel compounds with desired chemical and biological activities. While this guide provides a comprehensive methodological approach, the execution of these calculations will yield the specific quantitative data necessary for a complete understanding of this particular molecule.

References

An In-Depth Technical Guide to the Reactivity of 3-Chloro-4,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its substituted phenyl ring serves as a versatile scaffold for the synthesis of complex organic molecules, most notably as a key intermediate in the preparation of quinolone antibiotics.[1] The presence of chloro and fluoro substituents, along with the carboxylic acid moiety, imparts a unique electronic and steric profile, dictating its reactivity and making a thorough understanding of its chemical behavior crucial for its effective utilization in synthetic strategies.

This technical guide provides a comprehensive overview of the predicted reactivity of this compound, focusing on electrophilic and nucleophilic aromatic substitution, as well as reactions involving the carboxylic acid functional group. Detailed experimental protocols, quantitative data from related compounds, and visualizations of reaction pathways and experimental workflows are presented to aid researchers in the design and execution of synthetic routes involving this valuable building block.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃ClF₂O₂ | [2] |

| Molecular Weight | 192.55 g/mol | [2] |

| Appearance | Solid | [2] |

| CAS Number | 150444-95-4 | [3] |

Reactivity of the Aromatic Ring

The reactivity of the benzene ring in this compound is governed by the electronic effects of its three substituents: the chloro group, the two fluoro groups, and the carboxylic acid group.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The directing effects of the existing substituents determine the position of substitution.

-

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.[][5]

-

Halogens (-Cl, -F): Chlorine and fluorine are deactivating due to their strong electron-withdrawing inductive effects. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion) formed during ortho and para attack.[6]

Reactivity Predictions:

In this compound, the carboxylic acid at C1 directs incoming electrophiles to the C3 and C5 positions (meta). The chloro group at C3 directs to the C2, C4, and C6 positions (ortho and para). The fluoro group at C4 directs to the C3 and C5 positions (ortho and para). The fluoro group at C5 directs to the C2, C4, and C6 positions (ortho and para).

The positions on the ring are:

-

C2: Activated by the C3-Cl (ortho) and C5-F (para). Deactivated by C1-COOH (ortho) and C4-F (meta).

-

C6: Activated by the C5-F (ortho) and C3-Cl (para). Deactivated by C1-COOH (ortho) and C4-F (meta).

Considering the directing effects, the most likely position for electrophilic attack is the C6 position . This is due to the cumulative ortho, para-directing effects of the halogens at positions 3 and 5, which outweighs the deactivating effect of the carboxylic acid group at the meta position. The C2 position is sterically hindered by the adjacent carboxylic acid and chloro groups.

A logical workflow for predicting the regioselectivity of an electrophilic aromatic substitution reaction on this compound is depicted below.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group (usually a halide) by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, all substituents are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack.

Reactivity Predictions:

The most likely leaving group in an SNAr reaction on this molecule would be one of the halogen atoms. The order of leaving group ability in SNAr is generally F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is favored by the high electronegativity of fluorine that polarizes the C-F bond.

Given the positions of the electron-withdrawing groups, the most susceptible positions for nucleophilic attack are C3, C4, and C5. The carboxylic acid group at C1 and the other halogens will help to stabilize the negatively charged Meisenheimer intermediate. The precise regioselectivity will depend on the specific nucleophile and reaction conditions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functional group can undergo a variety of transformations, including esterification, amide formation, and reduction.

Esterification

Carboxylic acids can be converted to esters by reaction with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and to drive it to completion, either the alcohol is used in excess or the water formed is removed.

Experimental Protocol (Adapted for this compound):

A general procedure for Fischer esterification is as follows:

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).

-

Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be further purified by column chromatography or distillation.

Amide Formation

Amides are typically synthesized from carboxylic acids by reaction with amines. This usually requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent.

Experimental Protocol via Acyl Chloride (Adapted):

-

Acyl Chloride Formation: Reflux a solution of this compound (1.0 eq) in thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF. After the reaction is complete, remove the excess reagent by distillation.

-

Amidation: Dissolve the resulting acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane, THF). Cool the solution in an ice bath and add the desired amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine, 1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up involves washing the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the crude amide by recrystallization or column chromatography.

The workflow for a typical amide coupling reaction is illustrated below.

Reduction

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8] Softer reducing agents like sodium borohydride (NaBH₄) are generally not effective for this transformation.

Experimental Protocol (Adapted):

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, excess) in an anhydrous ether (e.g., diethyl ether, THF).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in anhydrous ether to the LiAlH₄ suspension.

-

After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure complete reduction.

-

The reaction is quenched by the careful, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).

-

The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to give the crude alcohol, which can be purified by standard methods.

Application in Drug Development: Quinolone Antibiotics

This compound and its derivatives are crucial intermediates in the synthesis of fluoroquinolone antibiotics.[1] These are broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][9]

The mechanism of action of quinolone antibiotics involves the stabilization of the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately cell death. A simplified representation of this signaling pathway inhibition is shown below.

Quantitative Data

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Nitration | 2,4-difluoro-3-chlorobenzoic acid | Conc. HNO₃ | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | 94 | [1] |

| Esterification | 3-chloro-2,4-difluoro-5-nitrobenzoic acid | Ethanol, H₂SO₄ | Ethyl 3-chloro-2,4-difluoro-5-nitrobenzoate | 86 | [1] |

| Amide Coupling | 3-fluoro-5-iodobenzoic acid | Benzylamine, EDC, HOBt | N-benzyl-3-fluoro-5-iodobenzamide | 85 | [10] |

| Reduction | Substituted benzoic acids | LiAlH₄ | Corresponding benzyl alcohols | Generally high | [3] |

Spectroscopic Data

Precise spectroscopic data for this compound is not available in the searched literature. However, based on data for similar compounds, the following characteristic signals can be predicted.

| Spectroscopy | Predicted Data |

| ¹H NMR | Aromatic protons would appear as complex multiplets in the range of 7.5-8.5 ppm. The carboxylic acid proton would be a broad singlet, typically downfield (>10 ppm). |

| ¹³C NMR | Aromatic carbons would resonate in the 110-140 ppm region, with carbons attached to fluorine showing C-F coupling. The carbonyl carbon of the carboxylic acid would be found around 165-175 ppm. |

| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and C-Cl and C-F stretches in the fingerprint region. |

Conclusion

This compound is a highly functionalized building block with predictable yet nuanced reactivity. Its aromatic ring is deactivated towards electrophilic attack, with substitution predicted to occur at the C6 position. The electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution. The carboxylic acid group provides a handle for a variety of classical transformations, including esterification, amide formation, and reduction. Its established role as a precursor to potent quinolone antibiotics underscores its importance in drug discovery and development. This guide provides a foundational understanding of its reactivity, offering valuable insights for chemists engaged in the synthesis of novel bioactive molecules.

References

- 1. rsc.org [rsc.org]

- 2. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. faculty.fiu.edu [faculty.fiu.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-4,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 3-Chloro-4,5-difluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described methodology follows a two-step sequence, commencing with the synthesis of the key intermediate, 3-amino-4,5-difluorobenzoic acid, followed by a Sandmeyer-type reaction to introduce the chloro substituent. This protocol is designed to provide a clear and reproducible procedure for laboratory-scale synthesis.

Introduction

This compound is an important building block in organic synthesis, particularly in the preparation of biologically active molecules. Its specific substitution pattern of chlorine and fluorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final compound. This protocol details a reliable synthetic route to obtain this compound with good purity.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

-

Synthesis of 3-amino-4,5-difluorobenzoic acid: This intermediate is prepared from a suitable precursor. While various methods can be envisaged, this protocol will assume the availability of this starting material based on established chemical principles.

-

Sandmeyer Reaction: The amino group of 3-amino-4,5-difluorobenzoic acid is converted to a diazonium salt, which is subsequently displaced by a chloride ion to yield the final product.

Experimental Protocols

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise noted. Standard laboratory glassware, including round-bottom flasks, condensers, dropping funnels, and Buchner funnels, is required. A magnetic stirrer with a heating plate, a cooling bath (ice-water or other suitable medium), and a rotary evaporator are also necessary. All reactions should be performed in a well-ventilated fume hood.

Part 1: Synthesis of 3-amino-4,5-difluorobenzoic acid

Note: A detailed, experimentally verified protocol for the synthesis of 3-amino-4,5-difluorobenzoic acid was not explicitly found in the literature search. The following is a generalized procedure based on analogous syntheses. Researchers should optimize the conditions based on their specific starting materials and laboratory capabilities.

A potential route could involve the reduction of a corresponding nitro compound, such as 3-nitro-4,5-difluorobenzoic acid.

Part 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a similar synthesis of 3-chloro-2,4,5-trifluorobenzoic acid.[1]

Step 1: Diazotization of 3-amino-4,5-difluorobenzoic acid

-

In a round-bottom flask equipped with a magnetic stirrer, suspend 3-amino-4,5-difluorobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-water bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt. The solution should become clear.

Step 2: Chloro-de-diazoniation